(2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
The compound (2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a dimethylamino group (-N(CH₃)₂) at the β-position and a 3-fluoro-5-(trifluoromethyl)phenyl group at the carbonyl end (Figure 1). The (2E)-configuration ensures conjugation across the enone system, which is critical for electronic and optical properties. This compound has been utilized as a synthetic intermediate for heterocyclic compounds and drug candidates, though commercial availability is currently discontinued .
Figure 1: Chemical structure of this compound.
Properties
CAS No. |
154258-42-1 |
|---|---|
Molecular Formula |
C12H11F4NO |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C12H11F4NO/c1-17(2)4-3-11(18)8-5-9(12(14,15)16)7-10(13)6-8/h3-7H,1-2H3 |
InChI Key |
MCOKEDWZWYSAKF-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to form the α,β-unsaturated carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include epoxides, saturated ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting gene expression and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone derivatives share a common enone framework but differ in substituents, which dictate their physicochemical, biological, and optical properties. Below is a systematic comparison of the target compound with key analogs.
Substituted Phenyl Derivatives
Trifluoromethyl-Substituted Chalcones
- (E)-3-(4-(Dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one Structure: Contains a 4-(trifluoromethyl)phenyl group instead of 3-fluoro-5-(trifluoromethyl)phenyl.
Fluoro-Substituted Chalcones
- (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Structure: Lacks the trifluoromethyl group but retains a fluorine substituent. Applications: Widely used as a precursor for heterocyclic synthesis due to its reactivity in Michael addition and cyclization reactions . Crystallography: Dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing molecular planarity and crystal packing .
Extended π-Systems and Anthracene Derivatives
- AN-1: (E)-3-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one Structure: Incorporates an anthracene moiety, extending π-conjugation. Optical Properties: Exhibits enhanced nonlinear absorption (NLA) due to transitions from local excited states (LES) to charge transfer states (CTS). Increasing the π-bridge length (e.g., in AN-2 with a dienone bridge) further amplifies NLA responses .
Heterocyclic Chalcone Analogs
- (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one Structure: Replaces the fluorophenyl group with a furan ring. Reported molecular weight: 241.29 g/mol .
Key Research Findings and Data Tables
Optical and Electronic Properties
Mechanistic Insights and Trends
- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -F) increase dipole moments and polarizability, critical for NLO applications .
- Biological Interactions: The trifluoromethyl group enhances metabolic stability and binding affinity in MAO inhibitors, though positional isomerism (3- vs. 4-substitution) modulates activity .
Biological Activity
(2E)-3-(Dimethylamino)-1-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-en-1-one, also known by its CAS number 154258-42-1, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, based on diverse research findings.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a prop-2-en-1-one backbone with a trifluoromethyl-substituted phenyl ring. Its structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 305.26 g/mol |
| LogP (Octanol-Water Partition) | 3.5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. Specifically, studies have shown that this compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) values for related compounds suggest that the presence of the trifluoromethyl group enhances antibacterial activity. For instance, one study reported MIC values of approximately 25.9 μM against S. aureus and 12.9 μM against MRSA for structurally similar compounds .
Anti-inflammatory Potential
The compound's anti-inflammatory properties have been evaluated through its effect on NF-κB activation. In vitro assays showed that several derivatives of this compound significantly attenuated lipopolysaccharide-induced NF-κB activation, indicating a potential for anti-inflammatory applications. The most effective derivatives had IC50 values in the range of 6.5 µM .
Table 2: Anti-inflammatory Activity
| Compound | IC50 (µM) |
|---|---|
| (2E)-Compound | 6.5 |
| Cinnamic Acid | Not specified |
Cytotoxic Effects
Cytotoxicity studies revealed that at concentrations up to 20 μM, the compound did not exhibit significant cytotoxic effects on normal cell lines, suggesting a favorable safety profile for potential therapeutic applications . However, certain analogs displayed varying levels of cytotoxicity depending on their substituents.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers focused on the efficacy of various fluorinated compounds against resistant bacterial strains. The results indicated that the trifluoromethyl group significantly contributed to enhanced antimicrobial activity compared to non-fluorinated analogs .
- Inflammation Models : In another investigation involving murine models of inflammation, compounds similar to this compound were shown to reduce inflammatory markers significantly, supporting their use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
